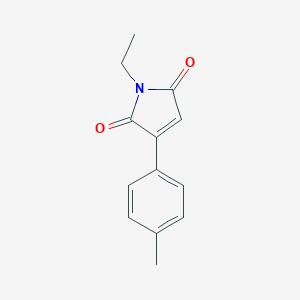
Maleimide, N-ethyl-2-p-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleimide, N-ethyl-2-p-tolyl- is a chemical compound that has been widely used in scientific research for its unique properties. It is a type of maleimide derivative that has a wide range of applications in biochemistry and molecular biology.
Mécanisme D'action
Maleimide, N-ethyl-2-p-tolyl- reacts with free sulfhydryl groups (-SH) of cysteine residues in proteins and peptides through a Michael addition reaction. This reaction results in the formation of a covalent bond between the maleimide group and the thiol group of cysteine. The resulting cross-linked protein or peptide can be analyzed using various biochemical and biophysical techniques.
Effets Biochimiques Et Physiologiques
Maleimide, N-ethyl-2-p-tolyl- has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. The cross-linking reaction is specific to cysteine residues and does not affect other amino acid residues. However, excessive use of Maleimide, N-ethyl-2-p-tolyl- can lead to non-specific cross-linking and protein aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
Maleimide, N-ethyl-2-p-tolyl- has several advantages for lab experiments. It is a highly specific cross-linking reagent that can be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes. It is also easy to use and does not require any special equipment or expertise. However, excessive use of Maleimide, N-ethyl-2-p-tolyl- can lead to non-specific cross-linking and protein aggregation, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for the use of Maleimide, N-ethyl-2-p-tolyl- in scientific research. One direction is the development of new cross-linking reagents with improved specificity and efficiency. Another direction is the application of Maleimide, N-ethyl-2-p-tolyl- in the study of protein-protein interactions in living cells. This can be achieved by incorporating Maleimide, N-ethyl-2-p-tolyl- into genetically encoded tags that can be expressed in living cells. Finally, the use of Maleimide, N-ethyl-2-p-tolyl- in the study of protein conformational changes in disease states, such as Alzheimer's disease, can provide valuable insights into the molecular mechanisms of these diseases.
Méthodes De Synthèse
Maleimide, N-ethyl-2-p-tolyl- is synthesized by reacting N-ethylmaleimide with p-toluidine in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid that is highly soluble in organic solvents. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Maleimide, N-ethyl-2-p-tolyl- has been widely used in scientific research as a cross-linking reagent for proteins and peptides. It reacts with free sulfhydryl groups (-SH) of cysteine residues in proteins and peptides, resulting in the formation of a covalent bond. This cross-linking reaction can be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Propriétés
Numéro CAS |
15093-84-2 |
|---|---|
Nom du produit |
Maleimide, N-ethyl-2-p-tolyl- |
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-ethyl-3-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-3-14-12(15)8-11(13(14)16)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Clé InChI |
ZRYPHXKWUAZUCC-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C=C(C1=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCN1C(=O)C=C(C1=O)C2=CC=C(C=C2)C |
Synonymes |
1-ethyl-3-(4-methylphenyl)pyrrole-2,5-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



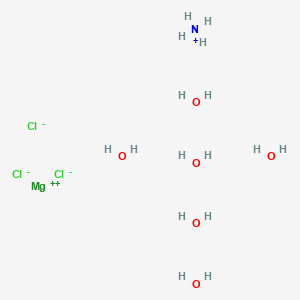
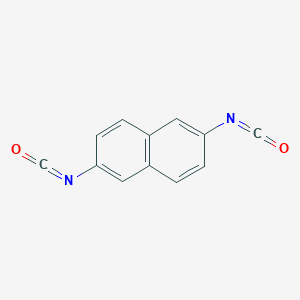
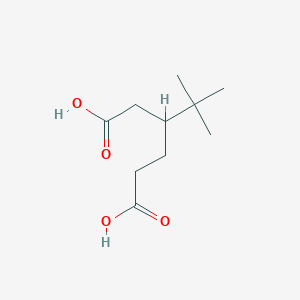
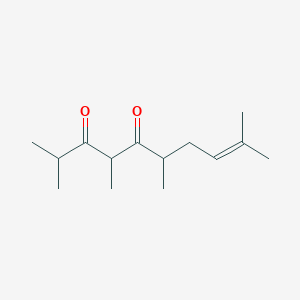
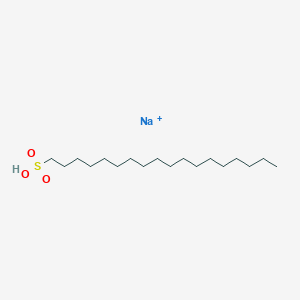
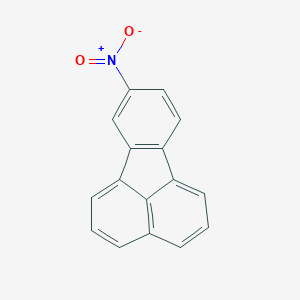
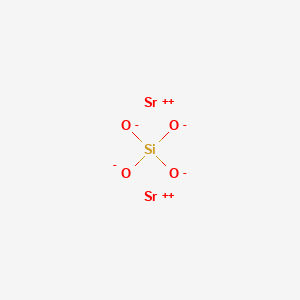
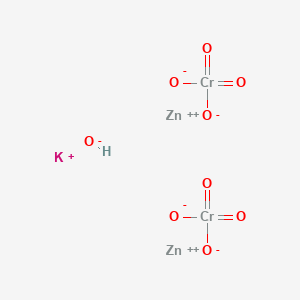
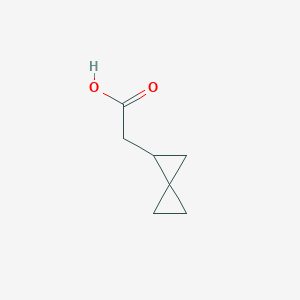
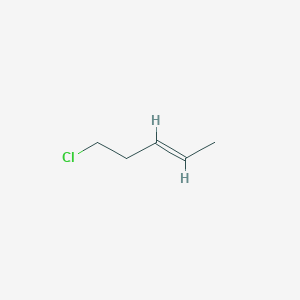
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)

